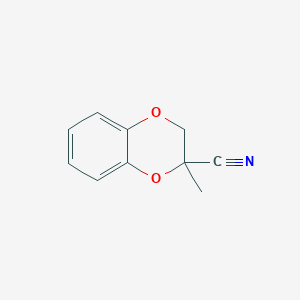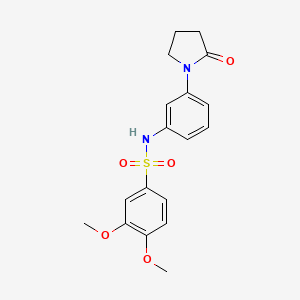![molecular formula C20H18ClN3O2 B2790930 N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide CAS No. 921804-74-2](/img/structure/B2790930.png)
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide is a complex organic compound that features a pyridazinone core linked to a chlorophenyl group and a methylbenzamide moiety
Mecanismo De Acción
Target of Action
F2236-0310, also known as N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide, primarily targets the OX40 receptor . OX40 is a co-stimulatory T-cell receptor primarily expressed on activated effector and regulatory T-cells .
Mode of Action
F2236-0310 acts as an antagonist to the OX40 receptor . It inhibits the interaction between OX40 and its ligand, OX40L, which is crucial for the proliferation of effector T-cells and enhancement of cytokine production . By targeting the OX40 pathway, F2236-0310 modulates Th1, Th2, and Th17/22 pathways, while preserving the regulatory T cells .
Biochemical Pathways
The OX40-OX40L signaling pathway plays a significant role in the immune response. The engagement of OX40 with OX40L enhances T-cell effector functions, such as cytokine production . By inhibiting this interaction, F2236-0310 can modulate various immune responses, impacting Th1, Th2, and Th17/22 pathways .
Pharmacokinetics
It is noted that f2236-0310 exhibits a yte modification in the fc region, which may extend the in vivo half-life, enabling potentially less frequent dosing and reduced engagement with effector cells .
Result of Action
The inhibition of the OX40-OX40L interaction by F2236-0310 leads to a significant reduction in cytokine release, as demonstrated in T cells . This can result in the modulation of immune responses, potentially leading to therapeutic effects in conditions where these pathways are implicated.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a chlorophenyl-substituted hydrazine with an appropriate diketone to form the pyridazinone core. This intermediate is then reacted with an ethylating agent to introduce the ethyl group, followed by coupling with 2-methylbenzoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the pyridazinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating different medical conditions .
Industry
In industry, the compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials. Its applications range from the development of new polymers to the synthesis of agrochemicals .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridazinone derivatives and benzamide analogs. Examples are 3,5-dichloro-N-(2-chlorophenyl)benzamide and 3,5-dichloro-N-(4-chlorophenyl)benzamide .
Uniqueness
What sets N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-14-4-2-3-5-17(14)20(26)22-12-13-24-19(25)11-10-18(23-24)15-6-8-16(21)9-7-15/h2-11H,12-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQSGGGCZVTKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B2790847.png)

![4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone](/img/structure/B2790851.png)
![N-(4-fluorobenzyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide](/img/structure/B2790852.png)
![8-Bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2790855.png)




![methyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2790861.png)

![N-(2H-1,3-benzodioxol-5-yl)-3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanamide](/img/structure/B2790866.png)
![1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2790868.png)
